Superlutin can be sourced from various natural products, primarily from plants rich in lutein. Lutein itself is often extracted from sources such as marigold flowers, spinach, kale, and other green vegetables. The synthesis of Superlutin may also involve chemical modifications of lutein or its derivatives.
Superlutin is classified as a carotenoid and more specifically as a xanthophyll. Carotenoids are pigments synthesized by plants, algae, and photosynthetic bacteria, playing crucial roles in photosynthesis and providing color to fruits and vegetables. Xanthophylls, including lutein and zeaxanthin, are known for their antioxidant properties.
The synthesis of Superlutin can be achieved through various methods, including:
One common method involves the reaction of lutein with specific anhydrides or other chemical agents under controlled conditions to enhance its properties. For instance, ultrasound-assisted synthesis techniques have been explored to optimize the yield and purity of the product.
Superlutin has a complex molecular structure characterized by a series of conjugated double bonds that contribute to its vibrant color and antioxidant properties. The molecular formula can be represented as C40H56O2.
The structural analysis reveals that Superlutin contains multiple hydroxyl groups and a long hydrocarbon chain typical of carotenoids. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm its structure.
Superlutin participates in various chemical reactions typical of carotenoids:
The stability of Superlutin under different pH levels and temperatures is crucial for its applications. Studies have shown that it retains its antioxidant properties under mild conditions but may degrade under extreme environments.
Superlutin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This mechanism is particularly beneficial for retinal cells, where it helps prevent macular degeneration.
Research indicates that Superlutin can enhance the expression of protective enzymes in cells, further contributing to its protective role against oxidative stress. Quantitative assays have demonstrated significant reductions in oxidative markers when cells are treated with Superlutin.
Relevant analyses include spectroscopic data that confirm the purity and identity of Superlutin during synthesis.
Superlutin has several applications in scientific research and industry:
Superlutin, known scientifically as methenmadinone acetate (MMA), is formally identified by the IUPAC name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate. Its molecular formula is C₂₄H₃₀O₄, with a molar mass of 382.50 g/mol [4] [7]. The compound features three critical structural modifications from endogenous progesterone:
These alterations confer enhanced oral bioavailability and progestogenic potency [1] [4].
Table 1: Key Chemical Identifiers of Methenmadinone Acetate
Property | Value |
---|---|
CAS Registry Number | 12793-01-8 |
Molecular Formula | C₂₄H₃₀O₄ |
Molar Mass | 382.50 g/mol |
Stereochemistry | 8R,9S,10R,13S,14S,17R |
Key Functional Groups | 16-Methylene, Δ⁶-unsaturation, 17α-acetate |
Methenmadinone acetate belongs to the 17α-hydroxyprogesterone-derived progestins (pregnane class), distinct from 19-nortestosterone derivatives like norethindrone. Its core pharmacological action is mediated through high-affinity agonism of nuclear progesterone receptors (PR-A and PR-B isoforms), inducing endometrial transformation and suppressing gonadotropin secretion [1] [5]. MMA exhibits negligible estrogenic or androgenic activity but demonstrates moderate glucocorticoid receptor binding, contributing to its therapeutic effects in gynecological disorders such as endometriosis and dysfunctional uterine bleeding [4] [8].
Superlutin was developed in the mid-1960s by researchers at Spofa (a state-owned pharmaceutical enterprise in then-Czechoslovakia), reflecting Eastern Bloc advancements in steroid chemistry during the Cold War. Its synthesis emerged from systematic modifications of progesterone scaffolds to overcome the poor oral bioavailability of natural progesterone [4] [7]. The compound was patented and marketed under the brand name Superlutin for gynecological conditions, with early clinical reports published in Ceskoslovenska Gynekologie (1965) [7] [10]. This innovation occurred amid limited access to Western pharmaceuticals, driving Czechoslovakia’s self-reliance in hormonal drug development. Notably, the synthesis leveraged Marker degradation principles (originally used for progesterone from plant sterols) to optimize cost-efficiency [1] [4].
Table 2: Timeline of Superlutin’s Development
Year | Milestone | Context |
---|---|---|
1964 | First synthesis reported | Steroid derivatives research series |
1965 | Clinical trials as "Superlutin" initiated | Treatment of menstrual disorders |
1966 | Industrial production under state enterprise Spofa | Centralized pharmaceutical manufacturing |
1970s | Analog development (e.g., chlormethenmadinone) | Expansion to contraceptives |
Superlutin represents a second-generation progestin bridging first-generation compounds (e.g., medroxyprogesterone acetate) and later structural refinements. Its design addressed key limitations:
Derivatives like chlormethenmadinone acetate (6-chloro-MMA) were subsequently developed for contraceptive use (e.g., Biogest), leveraging halogenation to modulate androgenic activity [4] [7]. MMA’s caproate ester (methenmadinone caproate) was investigated as a monthly injectable contraceptive combined with estradiol valerate (Lutofollin), though never commercialized [10]. These innovations influenced third-generation progestins (e.g., melengestrol acetate, a 6-methylated MMA analog) used in veterinary medicine [4] [7].
Table 3: Structural Evolution of Progestins Influenced by Superlutin
Progestin Generation | Examples | Structural Relation to MMA |
---|---|---|
First (1950s) | Medroxyprogesterone acetate | Lacks 16-methylene/Δ⁶ bonds |
Second (1960s) | Methenmadinone acetate | 16-methylene, Δ⁶, 17α-acetate |
Third (1970s+) | Melengestrol acetate | 6-Methyl-MMA derivative |
Gestodene | Retains Δ⁶ bond with 15-ethyl modification |
Superlutin’s legacy persists in modern progesterone receptor modulators, underscoring its role as a chemical scaffold for balancing potency, selectivity, and metabolic stability in hormonal therapeutics [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1